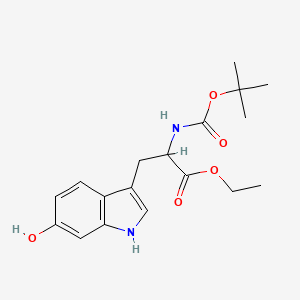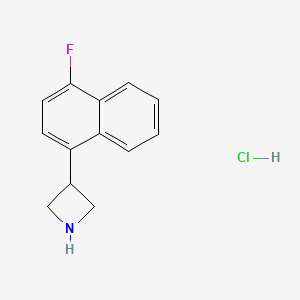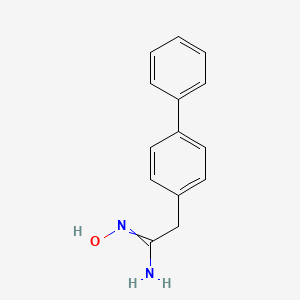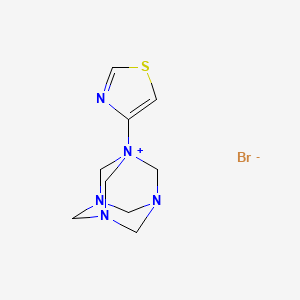
Azido-PEG20-Azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azido-PEG20-Azide is a long chain, monodisperse polyethylene glycol linker consisting of two azide groups. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The azide groups are reactive with alkyne, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via Click Chemistry to yield a stable triazole linkage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azido-PEG20-Azide can be synthesized using various methods. One common method involves the Grignard reaction, where organomagnesium intermediates having a protected azido group are prepared. This method involves the protection of azido groups with di(tert-butyl)(4-(dimethylamino)phenyl)phosphine and following iodine-magnesium exchange . The preparation of organomagnesium intermediates allows for the synthesis of diverse azides by transformations with various electrophiles followed by deprotection with elemental sulfur .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Grignard reaction or other efficient synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Azido-PEG20-Azide undergoes various chemical reactions, including:
Substitution Reactions: The azide ion is a great nucleophile in nucleophilic substitution reactions, such as the S_N2 reaction.
Reduction Reactions: Organic azides can be reduced to primary amines using reducing agents like lithium aluminium hydride or catalytic hydrogenation.
Click Chemistry: The azide groups react with alkynes in a copper-catalyzed reaction to form stable triazole linkages.
Common Reagents and Conditions
Substitution Reactions: Sodium azide or potassium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction Reactions: Lithium aluminium hydride or palladium on carbon with hydrogen gas.
Click Chemistry: Copper(I) catalysts with terminal alkynes.
Major Products Formed
Substitution Reactions: Alkyl azides.
Reduction Reactions: Primary amines.
Click Chemistry: Triazole linkages.
Aplicaciones Científicas De Investigación
Azido-PEG20-Azide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Azido-PEG20-Azide involves the reactivity of the azide groups. The azide groups react with alkynes, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via Click Chemistry to form stable triazole linkages . This reaction is highly selective and efficient, making it useful for various applications in chemistry, biology, and medicine .
Comparación Con Compuestos Similares
Azido-PEG20-Azide is unique due to its long chain, monodisperse polyethylene glycol linker and the presence of two azide groups. Similar compounds include:
Azido-PEG12-Azide: A shorter chain polyethylene glycol linker with two azide groups.
Azido-PEG24-Azide: A longer chain polyethylene glycol linker with two azide groups.
Azido-PEG36-Azide: An even longer chain polyethylene glycol linker with two azide groups.
This compound stands out due to its optimal chain length, which provides a balance between solubility and reactivity, making it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C42H84N6O20 |
|---|---|
Peso molecular |
993.1 g/mol |
Nombre IUPAC |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C42H84N6O20/c43-47-45-1-3-49-5-7-51-9-11-53-13-15-55-17-19-57-21-23-59-25-27-61-29-31-63-33-35-65-37-39-67-41-42-68-40-38-66-36-34-64-32-30-62-28-26-60-24-22-58-20-18-56-16-14-54-12-10-52-8-6-50-4-2-46-48-44/h1-42H2 |
Clave InChI |
JPXMBRZJDXMIAN-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![O-[[6-(Trifluoromethyl)-3-pyridyl]methyl]hydroxylamine Hydrochloride](/img/structure/B13704950.png)


![3-[(Chloromethoxy)methyl]anisole](/img/structure/B13704976.png)
![3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride](/img/structure/B13704986.png)
